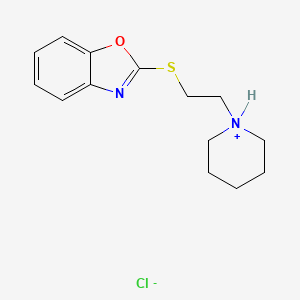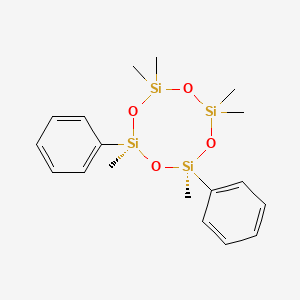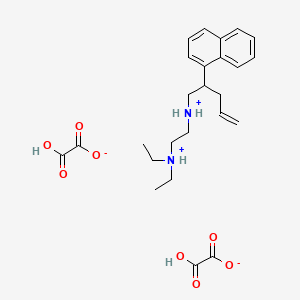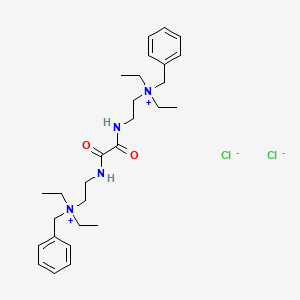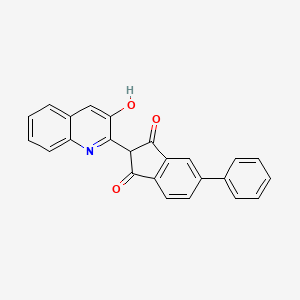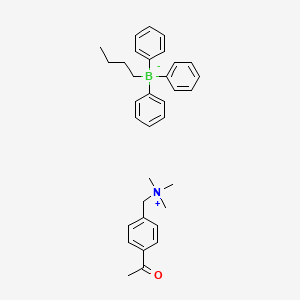
N-(4-Acetylbenzyl)-N,N,N-trimethyl ammonium butyltriphenyl borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Acetylbenzyl)-N,N,N-trimethyl ammonium butyltriphenyl borate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ammonium group, a benzyl group with an acetyl substituent, and a borate group with triphenyl and butyl substituents. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetylbenzyl)-N,N,N-trimethyl ammonium butyltriphenyl borate typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzyl Ammonium Intermediate: The reaction begins with the alkylation of 4-acetylbenzyl chloride with trimethylamine to form N-(4-acetylbenzyl)-N,N,N-trimethyl ammonium chloride.
Borate Formation: The intermediate is then reacted with butyltriphenyl borate under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Acetylbenzyl)-N,N,N-trimethyl ammonium butyltriphenyl borate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
N-(4-Acetylbenzyl)-N,N,N-trimethyl ammonium butyltriphenyl borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which N-(4-Acetylbenzyl)-N,N,N-trimethyl ammonium butyltriphenyl borate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ammonium group can facilitate binding to negatively charged sites on proteins, while the borate group can participate in coordination chemistry with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Acetylbenzyl)-N,N,N-trimethyl ammonium chloride
- Butyltriphenyl borate
- N-Benzyl-N,N,N-trimethyl ammonium borate
Uniqueness
N-(4-Acetylbenzyl)-N,N,N-trimethyl ammonium butyltriphenyl borate is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of both ammonium and borate groups allows for versatile reactivity and interactions with a wide range of molecular targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C34H42BNO |
|---|---|
Molekulargewicht |
491.5 g/mol |
IUPAC-Name |
(4-acetylphenyl)methyl-trimethylazanium;butyl(triphenyl)boranuide |
InChI |
InChI=1S/C22H24B.C12H18NO/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;1-10(14)12-7-5-11(6-8-12)9-13(2,3)4/h4-18H,2-3,19H2,1H3;5-8H,9H2,1-4H3/q-1;+1 |
InChI-Schlüssel |
INICCKJZQZMJML-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC(=O)C1=CC=C(C=C1)C[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


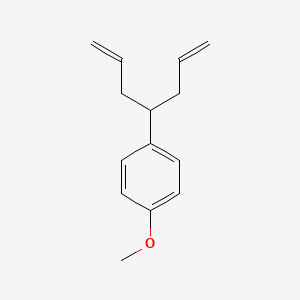

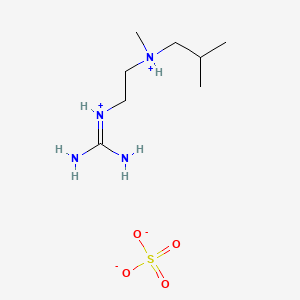
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoic acid](/img/structure/B13736252.png)
![2-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid](/img/structure/B13736264.png)
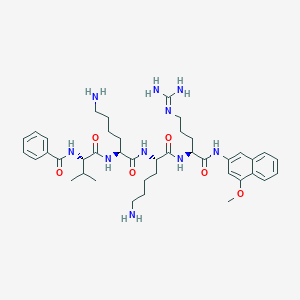

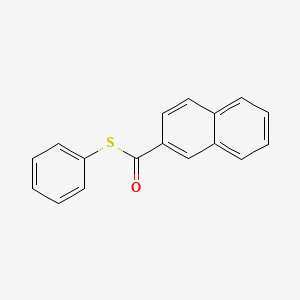
![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,3-diphenylbenzoyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13736289.png)
